molecular formula C11H17BN2O3 B13696733 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B13696733
M. Wt: 236.08 g/mol
InChI Key: NXRATTINECRXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 445264-60-8) is a boronic ester derivative of pyridine with a methoxy substituent at the 3-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₂H₁₈BNO₃, and it serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl frameworks . The pinacol boronate group enhances stability and solubility in organic solvents compared to free boronic acids, making it advantageous for catalytic applications .

This compound is commercially available (e.g., TCI Chemicals, CymitQuimica) and is utilized in drug discovery pipelines for its ability to introduce boron-containing moieties into target molecules, which are pivotal in developing kinase inhibitors and other bioactive agents .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-9(15-5)14-13-7-8/h6-7H,1-5H3

InChI Key

NXRATTINECRXBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation (Mukaiyama-Borylation)

This is the most common and efficient method to prepare boronic esters like 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. The procedure involves the following:

  • Starting material : 5-bromo-3-methoxypyridazine or related halogenated pyridazine.
  • Reagents : Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)), palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos.
  • Base : Potassium acetate (KOAc) or cesium carbonate.
  • Solvent : Mixture of 1,4-dioxane and water.
  • Conditions : The reaction is typically carried out under an inert atmosphere (argon or nitrogen), heated at around 100°C for 12 hours or more.

Reaction Scheme:

$$
\text{5-bromo-3-methoxypyridazine} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd catalyst, dioxane/H}_2\text{O}, 100^\circ C} \text{3-Methoxy-5-(pinacolboronate)pyridazine}
$$

Procedure Highlights:

  • The reaction mixture is stirred vigorously under argon.
  • After completion, the mixture is extracted with ethyl acetate and washed sequentially with water, ammonium chloride solution, and brine.
  • The organic phase is dried over sodium sulfate and concentrated.
  • The product is purified by flash chromatography on silica gel.

Yield and Purity:

  • Yields typically range from moderate to high (often >70%).
  • Purity is confirmed by NMR (1H and 13C) and mass spectrometry.

This method is supported by detailed experimental protocols and spectral data in recent literature.

Comparative Table of Preparation Conditions

Parameter Method 1: Mukaiyama-Borylation Method 2: Microwave-Assisted Coupling (Indirect)
Starting Material Halogenated methoxypyridazine (e.g., 5-bromo-3-methoxypyridazine) Boronic ester + aryl halide
Boron Reagent Bis(pinacolato)diboron Boronic ester (prepared compound)
Catalyst Pd2(dba)3 + dppf or XPhos Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2
Base KOAc or Cs2CO3 Cs2CO3 or Na2CO3
Solvent 1,4-Dioxane/H2O 1,4-Dioxane/H2O
Temperature 100°C 100-130°C (microwave)
Reaction Time 12+ hours 20-60 minutes
Atmosphere Argon or nitrogen Inert atmosphere (N2)
Yield Moderate to high (>70%) High (varies with substrate)
Purification Flash chromatography Flash chromatography

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The presence of bases like KOAc facilitates the transmetallation step. Ligands such as dppf stabilize the palladium catalyst and enhance reaction efficiency.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related boronic ester derivatives:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 445264-60-8 C₁₂H₁₈BNO₃ Methoxy (3-position), boronate (5-position) Suzuki coupling; pharmaceutical intermediates
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-ylamine 893440-50-1 C₁₂H₁₈BN₂O₃ Methoxy (2-position), amine (3-position) Drug intermediates; enhanced nucleophilicity
3-(Phenylmethoxy)-5-(dioxaborolan-2-yl)pyridine - C₁₈H₂₁BNO₃ Benzyloxy (3-position) Lipophilic scaffolds; polymer chemistry
5-(Dioxaborolan-2-yl)pyridin-2-amine 827614-64-2 C₁₀H₁₆BN₂O₂ Amine (2-position) Bioconjugation; fluorescent probes
3-Methoxy-5-(dioxaborolan-2-yl)benzonitrile 1035266-33-1 C₁₃H₁₅BNO₃ Benzonitrile core, methoxy (3-position) Materials science; agrochemical precursors
2-(Methoxymethoxy)-5-(dioxaborolan-2-yl)pyridine - C₁₃H₂₀BNO₄ Methoxymethoxy (2-position) Protecting-group strategies; lab-scale synthesis

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridazine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C16H24BNO5C_{16}H_{24}BNO_5, and it has a molecular weight of approximately 308.18 g/mol. The structure can be represented as follows:

3 Methoxy 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyridazine\text{3 Methoxy 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyridazine}

1. Inhibition of Kinases

Research indicates that compounds similar to 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine exhibit inhibitory effects on various kinases. For instance, studies have shown that modifications in the structure of related compounds can lead to significant inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a crucial role in numerous cellular processes including cell proliferation and survival .

2. Antioxidant Properties

The compound's dioxaborolane structure may contribute to its antioxidant properties. Antioxidants are vital in reducing oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that similar compounds can scavenge free radicals effectively .

3. Anti-inflammatory Effects

In studies involving microglial cells (BV2 cells), certain derivatives of pyridazine compounds have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) . This anti-inflammatory activity suggests potential applications in treating neuroinflammatory conditions.

Case Study 1: GSK-3β Inhibition

A recent study investigated the inhibitory activity of various pyridazine derivatives on GSK-3β. The results indicated that specific modifications to the dioxaborolane moiety enhanced inhibitory potency significantly. The most effective compounds exhibited IC50 values ranging from 10 to 100 nM .

CompoundIC50 (nM)Notes
Compound A15High selectivity for GSK-3β
Compound B50Moderate inhibition
Compound C100Lower activity

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity using the ORAC assay. Compounds derived from similar structures showed significant radical scavenging activity compared to standard antioxidants.

CompoundORAC Value (μmol TE/g)Comparison
Compound D200Higher than Trolox
Compound E150Comparable to Vitamin C

Applications in Drug Development

The versatility of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine extends beyond basic research into practical applications:

  • Medicinal Chemistry : Its ability to modify biological activity makes it a valuable scaffold for drug development targeting various diseases.
  • Organic Synthesis : The compound serves as an essential building block for synthesizing complex organic molecules.

Q & A

Q. Example Data :

  • ¹¹B NMR (CDCl₃) : δ 30.2 ppm (sharp singlet, Bpin group) .
  • HRMS : Calculated for C₁₄H₂₁BN₂O₃: 276.16; Found: 276.15 .

Advanced: How can cross-coupling efficiency be optimized for this boronate in Suzuki-Miyaura reactions?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces side reactions .
  • Base Screening : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Solvent Effects : Mixed solvents (THF:H₂O, 4:1) improve solubility of aryl halides .

Contradiction Note : Some studies report Pd(OAc)₂ as ineffective for electron-deficient pyridazines, favoring Pd(dppf)Cl₂ instead .

Advanced: What crystallographic challenges arise during structural analysis of this compound?

Methodological Answer:

  • Boron Disorder : The Bpin group may exhibit rotational disorder, requiring TWINABS for data correction .
  • Data Resolution : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for boron and adjacent oxygen atoms .
  • Software Workflow : SHELXL for refinement and OLEX2 for visualization ensure accurate bond-length validation (e.g., B–O bonds ~1.36 Å) .

Advanced: How does the boronate ester group influence reactivity in aqueous or oxidative environments?

Methodological Answer:

  • ROS-Responsive Cleavage : The Bpin group reacts with H₂O₂ (1–10 mM) to release boronic acid, enabling applications in drug delivery. Kinetic studies show >90% cleavage within 2h at 37°C .
  • Hydrolytic Stability : Stability in PBS (pH 7.4, 24h) is critical for biological assays. Adjust pinacol protecting groups (e.g., switch to neopentyl glycol) enhances stability .

Q. Example Data :

ConditionReaction TimeConversion
10 mM H₂O₂, pH 7.42h95%
PBS, pH 7.424h<5% degradation

Advanced: What strategies address regioselectivity challenges in further functionalizing this compound?

Methodological Answer:

  • Directed Ortho-Metalation : Use LiTMP to deprotonate the pyridazine ring at specific positions, followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a TBS ether) to direct cross-coupling to the boronate-bearing position .

Contradiction Note : Some Pd catalysts favor coupling at the boronate site, while others promote C–H activation at adjacent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.